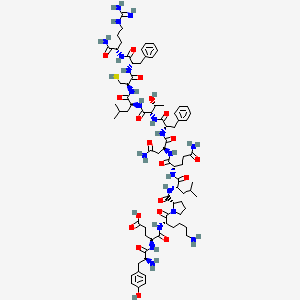
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1351343-41-3 . It has a linear formula of C7H13NO2.ClH . The compound has a molecular weight of 179.65 . It is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-dimethyl-3-pyrrolidinecarboxylic acid hydrochloride . The Inchi Code is 1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis Applications
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is integral in the synthesis of various pharmacologically relevant compounds and intermediates. For instance, it has been used in the process improvement for the synthesis of Barnidipine Hydrochloride, a calcium channel blocker used for treating hypertension. The compound served as a key intermediate in synthesizing the target molecule, highlighting its importance in pharmaceutical synthesis (Zhou Meng-yu, 2015). Additionally, its role in the synthesis of polyesters based on nitrogen-containing heterocycles showcases its versatility in creating materials with potential biological activity, emphasizing its contribution to materials science (L. M. Sugralina et al., 2018).
Catalysis and Reaction Mechanism
In the realm of catalysis, 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols, providing a sustainable approach to chemical synthesis. The detailed investigation into its reaction mechanism offers valuable insights into its efficiency and reusability as a catalyst, which is crucial for developing environmentally friendly chemical processes (Zhihui Liu et al., 2014).
Structural Analysis
The structural and molecular analysis of compounds related to 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has contributed significantly to understanding molecular interactions and conformation. For instance, the study of its crystal and molecular structure has provided essential data on hydrogen bonding patterns and crystal packing, which are fundamental in the design of new molecular entities with desired physical and chemical properties (M. Szafran et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propriétés
IUPAC Name |
4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXHOWOMKOCMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718269 |
Source


|
| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride | |
CAS RN |
1351343-41-3 |
Source


|
| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)
![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)







![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)



